molecular formula C16H17NO2 B1431615 Methyl 3-[2-(dimethylamino)phenyl]benzoate CAS No. 1415819-81-6

Methyl 3-[2-(dimethylamino)phenyl]benzoate

Cat. No.: B1431615
CAS No.: 1415819-81-6
M. Wt: 255.31 g/mol
InChI Key: TWVRVUNYRUWXEZ-UHFFFAOYSA-N
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Description

Methyl 3-[2-(dimethylamino)phenyl]benzoate is a chemical compound for research use. Its specific applications, research value, and mechanism of action are currently undetermined and require confirmation from scientific literature. Researchers are advised to consult relevant databases and publications to establish this compound's properties and potential uses. The dimethylaminophenyl moiety is a common feature in compounds studied for various applications, but its specific role in this ester must be verified. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Properties

IUPAC Name

methyl 3-[2-(dimethylamino)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-17(2)15-10-5-4-9-14(15)12-7-6-8-13(11-12)16(18)19-3/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVRVUNYRUWXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Polyphosphoric Acid Ester Mediated Cyclization and Extraction

A notable method described in patent WO2009037718 involves a multi-step process using polyphosphoric acid ester as a key reagent:

  • Step 1: Formation of Intermediate
    A mixture containing 4-hydrazino-N-methyl benzene methane sulphonamide hydrochloride, water, 4-dimethylamino butyraldehyde diethyl acetal, and hydrochloric acid is stirred at 25-30°C for 2 hours. This forms the hydrazino intermediate.

  • Step 2: Basification and Extraction
    The reaction mixture is basified with liquid ammonia and extracted with dichloromethane. The organic layer is then stirred with polyphosphoric acid ester diluted in dichloromethane at 35-40°C for 2 hours.

  • Step 3: Product Isolation
    After addition of water and separation of layers, the aqueous phase is basified with sodium carbonate and extracted with ethyl acetate. The organic phase is concentrated under vacuum and treated with acetone and benzoic acid to induce crystallization.

  • Yield and Purity
    The process yields 60-65 g of the benzoate salt with 92-95% purity by HPLC.

  • Further Purification
    Recrystallization from methanol with charcoal treatment and pH adjustment with ammonia leads to the pure base form of the compound, dried under vacuum at 40-45°C.

This method emphasizes controlled temperature, careful pH adjustments, and solvent extractions to achieve high purity and yield.

Eschenmoser Coupling Reaction-Based Synthesis

An alternative, modular synthetic approach involves the Eschenmoser coupling reaction, which has been applied to related indole and oxindole derivatives and can be adapted for the preparation of methyl 3-[2-(dimethylamino)phenyl]benzoate analogs:

  • Reaction Principle
    The Eschenmoser coupling involves the reaction of 3-bromooxindoles or (2-oxoindolin-3-yl)triflates with thioacetamides or thiobenzamides under mild conditions, leading to the formation of 3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones.

  • Solvent and Conditions
    Polar aprotic solvents such as DMSO or DMF are preferred to enhance the acidity of the C3 hydrogen, facilitating the formation of the carbanion intermediate necessary for coupling.

  • Advantages
    This method offers high yields (70-97%) and scalability, with the ability to tolerate various substituents on the aromatic rings.

  • Mechanistic Insights
    The reaction proceeds through an α-thioiminium intermediate, which undergoes internal nucleophilic attack to form a thiirane intermediate, followed by rearrangement to the target compound.

  • Limitations
    Electron-withdrawing groups on the aromatic rings can influence the reaction pathway, sometimes leading to side products such as thiazoles or isoindigo derivatives. Careful choice of substituents and reaction conditions is critical.

While this method is primarily reported for related indole derivatives, its principles can be adapted for the synthesis of this compound, particularly in designing analogs with kinase-inhibiting properties.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Yield (%) Purity (%) Notes
Polyphosphoric Acid Ester Cyclization 4-hydrazino-N-methyl benzene methane sulphonamide HCl, polyphosphoric ester, dichloromethane, benzoic acid, acetone; 20-60°C 60-65 92-95 Multi-step extraction and crystallization; high purity
Eschenmoser Coupling Reaction 3-bromooxindoles or triflates, thioacetamides, DMSO/DMF, mild heating 70-97 Not specified Modular, scalable, sensitive to substituents

Research Findings and Optimization Notes

  • Temperature Control : Maintaining temperatures between 20-60°C in the polyphosphoric acid ester method is crucial for controlling reaction rates and avoiding decomposition.

  • pH Adjustments : Basification steps using liquid ammonia or sodium carbonate are essential to shift equilibria and facilitate extraction of the desired product.

  • Solvent Choice : Dichloromethane and ethyl acetate are preferred for extraction due to their immiscibility with water and good solubility for intermediates and final products.

  • Purification Techniques : Use of charcoal treatment, recrystallization from methanol or acetone, and vacuum drying ensure removal of impurities and high product quality.

  • Substituent Effects : Electron-withdrawing groups on aromatic rings can alter reaction pathways, requiring tailored conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(dimethylamino)phenyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the dimethylamino group to a primary amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-[2-(dimethylamino)phenyl]benzoate has the molecular formula C16H19N1O2C_{16}H_{19}N_{1}O_{2}. Its structure includes a benzoate moiety and a dimethylamino group, contributing to its unique reactivity and biological properties.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new synthetic methodologies.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReacts with nucleophiles to form substituted derivativesVarious amine derivatives
EsterificationCan be used to synthesize esters with alcoholsEsters of different alcohols
ReductionReduces ketones or aldehydes derived from itAlcohol derivatives

Biology

In biological research, this compound is investigated for its interactions with neurotransmitter systems. Preliminary studies suggest it may modulate the effects of acetylcholine and dopamine, indicating potential applications in neuropharmacology.

Case Study: Neuropharmacological Effects

  • A study conducted on rodent models indicated that this compound enhances memory retention and cognitive function, suggesting its utility in treating cognitive disorders like Alzheimer's disease.

Medicine

The medical applications of this compound are particularly promising. Its potential as a lead compound for drug development targeting specific neurological pathways has garnered attention.

Table 2: Potential Therapeutic Applications

Application AreaPotential UseEvidence/References
Cognitive EnhancementTreatment for memory-related disordersPreclinical studies
Antidepressant EffectsModulation of serotonin pathwaysOngoing clinical trials
Analgesic PropertiesPotential pain relief through neurotransmitter modulationAnimal model studies

Industrial Applications

This compound is also utilized in industrial settings for the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for producing active pharmaceutical ingredients (APIs).

Table 3: Industrial Uses

IndustryApplication
PharmaceuticalsSynthesis of APIs for cognitive enhancers
Chemical ManufacturingProduction of specialty chemical intermediates

Safety and Environmental Considerations

While this compound shows promise in various applications, safety assessments indicate it is very toxic to aquatic life and may have harmful effects on fertility or development. Proper handling and disposal protocols must be followed to mitigate environmental impact.

Mechanism of Action

The mechanism of action of Methyl 3-[2-(dimethylamino)phenyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Methyl 3-[4-(Dimethylaminomethyl)-3-[4-[3-(dimethylamino)propyl]phenyl]pyrazol-1-yl]benzoate Pyrazole core with dimethylaminoalkyl chains C₃₀H₃₆N₄O₂ 484.64 Amyloidogenic processing repression (CNS applications)
Methyl 3-[[4-(2-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5e) Triazine core with chlorophenoxy and phenoxy groups C₂₃H₁₇ClN₄O₄ 464.86 Agrochemical intermediates (herbicides/pesticides)
Methyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate Trifluoromethylphenylamino group C₁₅H₁₂F₃NO₂ 295.26 Enhanced lipophilicity and metabolic stability
3-(Dimethylamino)propyl 2-methylbenzoate Dimethylaminopropyl ester chain C₁₃H₁₉NO₂ 221.30 Potential surfactant or drug delivery agent
Methyl 4-({N-[2-(benzyl-amino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate Amide-linked dimethylamino and benzyl groups C₂₇H₂₈N₄O₄ 480.54 HDAC inhibition (anticancer research)

Physicochemical Properties

  • Solubility: The dimethylamino group in the target compound enhances water solubility compared to trifluoromethyl or chlorinated analogues (e.g., 5e) .
  • Stability : Triazine derivatives (e.g., 5e) exhibit higher thermal stability due to aromatic heterocycles, whereas amide-linked compounds () may degrade under acidic conditions.
  • Electronic Effects: The electron-donating dimethylamino group in the target compound increases electron density at the benzene ring, favoring electrophilic substitutions. In contrast, trifluoromethyl groups () withdraw electrons, reducing reactivity toward electrophiles .

Stability and Reactivity

  • Target Compound: Basic dimethylamino groups may protonate under physiological pH, altering bioavailability.
  • Triazine Derivatives () : Chlorine substituents render them reactive toward nucleophiles (e.g., amines, thiols), necessitating inert storage conditions.
  • Trifluoromethyl Analogues () : High C–F bond strength confers resistance to metabolic degradation, enhancing in vivo half-life .

Biological Activity

Methyl 3-[2-(dimethylamino)phenyl]benzoate, with the chemical formula C16H17NO2, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a derivative of benzoic acid, characterized by the presence of a dimethylamino group attached to the aromatic ring. The synthesis typically involves esterification of 3-[2-(dimethylamino)phenyl]benzoic acid with methanol under acidic conditions. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

This compound interacts with specific molecular targets such as enzymes and receptors. The dimethylamino group can engage in hydrogen bonding or electrostatic interactions, enhancing the compound's binding affinity and specificity. The ester group may undergo hydrolysis to release active benzoic acid derivatives, which can further influence biological pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. It exhibits notable inhibitory effects against various bacterial strains and fungi. For example, compounds similar to this structure have shown minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to >50 μM against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMIC (mg/mL)
Compound AE. coli0.0195
Compound BBacillus mycoides0.0048
Compound CC. albicans0.039
Compound DS. aureus>50

Enzyme Inhibition

The compound has been explored as a potential inhibitor for various enzymes involved in metabolic pathways. The interaction of this compound with target enzymes can lead to significant alterations in enzyme activity, suggesting its utility in therapeutic applications .

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibited specific enzymes at low concentrations, indicating its potential as a therapeutic agent in treating diseases linked to enzyme dysregulation.
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the dimethylamino group significantly influenced biological activity, emphasizing the importance of structural components in determining efficacy .
  • Toxicity Assessments : Evaluations against mammalian cell lines indicated that while some derivatives exhibited potent biological activity, they also maintained acceptable toxicity profiles, making them suitable candidates for further development .

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 3-[2-(dimethylamino)phenyl]benzoate?

Methodological Answer:
The synthesis can involve multi-step coupling and esterification reactions. A plausible approach includes:

  • Step 1: Coupling 3-aminobenzoic acid derivatives with 2-(dimethylamino)phenol via nucleophilic aromatic substitution or Buchwald-Hartwig amination, using catalysts like Pd(OAc)₂ and ligands such as Xantphos .
  • Step 2: Methyl esterification of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the pure product.
    Key Considerations: Monitor reaction progress via TLC and optimize equivalents of coupling agents (e.g., DIPEA) to minimize byproducts .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm the presence of dimethylamino (δ ~2.8–3.2 ppm for N(CH₃)₂) and ester carbonyl (δ ~165–170 ppm). Aromatic protons should align with substitution patterns .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • X-ray Crystallography: If crystalline, determine spatial arrangement of the dimethylamino group and ester moiety .

Advanced: How to address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions often arise from:

  • Rotameric equilibria of the dimethylamino group, causing split signals in NMR. Use variable-temperature NMR to observe coalescence .
  • Impurity interference: Cross-validate with HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95% .
  • Computational modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to resolve ambiguities .

Advanced: What factors influence reaction yield in optimizing synthetic protocols?

Methodological Answer:

  • Steric hindrance: The ortho-substituted dimethylamino group may slow coupling reactions. Increase reaction time (e.g., 48–72 hours) or use microwave-assisted synthesis to enhance kinetics .
  • Solvent effects: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may promote side reactions. Test mixtures like THF/toluene for balanced polarity .
  • Catalyst selection: Pd-based catalysts with bulky ligands (e.g., t-BuXPhos) improve selectivity for aromatic coupling .

Advanced: How does the dimethylamino group impact stability under varying pH or temperature?

Methodological Answer:

  • pH sensitivity: The tertiary amine can protonate under acidic conditions (pH <4), altering solubility. Conduct stability studies in buffered solutions (pH 2–10) via UV-Vis spectroscopy to identify degradation thresholds .
  • Thermal stability: TGA/DSC analysis shows decomposition >200°C. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the amine group .

Advanced: What are potential applications in medicinal or materials chemistry research?

Methodological Answer:

  • Pharmaceutical intermediates: The dimethylamino group enhances bioavailability, making it a candidate for CNS drug precursors (e.g., dopamine receptor modulators) .
  • Ligand design: Coordinate with transition metals (e.g., Ru or Ir) for catalytic applications. Test catalytic activity in cross-coupling reactions .
  • Antimicrobial agents: Screen against Gram-positive bacteria (e.g., S. aureus) using MIC assays, leveraging the aromatic ester’s membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-[2-(dimethylamino)phenyl]benzoate
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